Aluminum cesium sulfate

Description

Conceptual Framework of Alum Compounds and Double Sulfates

Alums are a specific class of hydrated double sulfate (B86663) salts. vedantu.comkviconline.gov.in The general chemical formula for an alum is XAl(SO₄)₂·12H₂O, where 'X' represents a monovalent cation. vedantu.comwikipedia.org Common examples of 'X' include potassium, sodium, and ammonium (B1175870). vedantu.com In the case of aluminum cesium sulfate, the 'X' cation is cesium (Cs⁺). ontosight.ai

The structure of alums consists of two different cations (one with a +1 charge and another with a +3 charge), sulfate anions (SO₄²⁻), and water molecules of crystallization. vedantu.com These components arrange themselves in a specific, regular crystalline structure, typically forming octahedral crystals when precipitated from an aqueous solution. kviconline.gov.inwikipedia.org In the solid state, each metal ion within the alum structure is surrounded by six water molecules. wikipedia.org

Double sulfates, in a broader sense, are salts containing two different cations with a common sulfate anion. Alums represent a prominent subgroup of this category. The systematic study of these compounds is crucial for understanding crystal growth, solid-state chemistry, and the influence of ionic radii on crystal structure.

Significance of Cesium as a Monovalent Cation in Alum Systems

The identity of the monovalent cation plays a critical role in determining the properties of an alum. Cesium, as a member of the alkali group of metals, is the largest non-radioactive monovalent cation. americanelements.com This large ionic size has several important consequences in alum systems.

Firstly, the formation of alums is generally favored when the alkali metal atom is larger. wikipedia.org This principle, first noted by Locke in 1902, suggests that if a trivalent metal does not form a cesium alum, it is unlikely to form an alum with any other smaller alkali metal. wikipedia.org

Secondly, the solubility of alums in water varies significantly depending on the monovalent cation. While sodium alum is readily soluble, cesium and rubidium alums are only slightly soluble in water. wikipedia.org This low solubility of cesium aluminum alum is a key property, making it useful in specific applications such as the separation and recovery of cesium. chemicalbook.comosti.gov For instance, in the processing of the mineral pollucite, which contains both cesium and aluminum, cesium can be precipitated as the sparingly soluble cesium aluminum alum by the addition of sulfuric acid. chemicalbook.comvicanchem.comchemicalbook.com

Finally, the large size of the cesium ion influences the crystal structure of the alum. Alums can crystallize in different structures, known as α, β, and γ-alums. wikipedia.org this compound dodecahydrate is classified as a β-alum. iucr.orgmjcce.org.mk The classification into these types is based on the arrangement of the water molecules and sulfate ions around the monovalent cation. researchgate.netpsu.edu

Overview of Key Research Domains Pertaining to this compound

Research into this compound spans several key domains, driven by its distinct chemical and physical properties.

Materials Science : The crystalline nature and specific structural properties of this compound make it a subject of interest in materials science. ontosight.ai Its thermal decomposition has been studied to understand the formation of different phases of alumina (B75360). akjournals.com The compound has also been investigated for its potential use in developing novel materials with specific optical or electrical characteristics. ontosight.ai

Catalysis : The combination of cesium and aluminum ions in a single compound suggests potential catalytic activity. ontosight.ai While less documented than other applications, research explores its utility in facilitating chemical syntheses.

Proton Conductivity : A significant area of research involves the use of this compound in composite membranes for fuel cells. A novel polymer composite membrane, PVDF-CsAl(SO₄)₂·12H₂O, has been prepared and studied. iieta.org The release of crystal water at certain temperatures contributes to an increase in proton conductivity, making it a candidate for electrolytes in low and medium-temperature fuel cells. iieta.org

Separation Chemistry : The low solubility of cesium alum is exploited in the separation of cesium from various sources. osti.govmdpi.com This is particularly relevant in the context of nuclear waste management, where alums can act as carriers to separate cesium from fission-product wastes. osti.gov It is also a method used in the extraction of cesium from minerals. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Anhydrous: CsAl(SO₄)₂ Dodecahydrate: CsAl(SO₄)₂·12H₂O |

| Synonyms | Cesium alum, Cesium aluminum alum americanelements.comdrugfuture.com |

| Molecular Weight | Anhydrous: 352.01 g/mol drugfuture.com Dodecahydrate: 568.2 g/mol nih.gov |

| Appearance | Colorless, cubic crystals chemicalbook.com |

| Melting Point | Dodecahydrate: Decomposes around 110-122°C chemicalbook.comdrugfuture.com |

| Solubility | Slightly soluble in cold water, freely soluble in hot water. Practically insoluble in alcohol. drugfuture.com |

| Crystal System | Cubic chemicalbook.com |

Crystallographic Data for this compound Dodecahydrate (CsAl(SO₄)₂·12H₂O)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Lattice Constant (a) | 12.352 ± 0.003 Å iucr.org |

| Alum Type | β-alum iucr.org |

| Al-O bond distance | 1.877(3) Å researchgate.net |

Structure

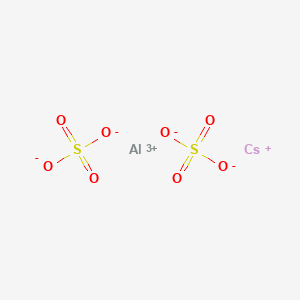

2D Structure

Properties

IUPAC Name |

aluminum;cesium;disulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAMACNQEYDINL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065744 | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-36-7, 7784-17-0 | |

| Record name | Aluminum cesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CESIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O516Z663M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for Aluminum Cesium Sulfate

Extraction and Initial Recovery from Mineralogical Sources

The primary mineral sources for cesium are pollucite and, to a lesser extent, lepidolite. mdpi.comgoogle.com The extraction of cesium from these ores and its initial crystallization as aluminum cesium sulfate (B86663), often referred to as cesium alum, involves several key steps.

Leaching Techniques from Pollucite and Lepidolite Ores

The initial step in recovering cesium is to liberate it from the mineral matrix through leaching. Various methods have been developed, with acid digestion being the most commercially prominent. usgs.gov

Acid Leaching: This is the principal commercial method for processing pollucite ore. usgs.govieomsociety.org Strong acids such as sulfuric acid and hydrochloric acid are employed to break down the mineral structure and bring the cesium into a soluble form. mdpi.comazurewebsites.net

Sulfuric Acid Leaching: This is often the preferred commercial process because it directly yields a sparingly soluble double salt, aluminum cesium sulfate. ieomsociety.org The process typically involves digesting finely ground pollucite ore with sulfuric acid at elevated temperatures, generally between 100°C and 180°C. ieomsociety.org The concentration of the sulfuric acid solution can range from 35% to 60%. ieomsociety.org Research has shown that using a 40% sulfuric acid concentration at 100°C for 4 hours can achieve a 90% recovery of cesium from Bikita pollucite ore. ieomsociety.org Another study demonstrated a 94.7% extraction of cesium after 4 hours of leaching at 90°C with 250 g/L H₂SO₄. cascadero.com

Hydrochloric Acid Leaching: This method involves decomposing the ore with hydrochloric acid. azurewebsites.netchemicalbook.comchemicalbook.com The resulting solution contains cesium chloride, which can then be treated with sulfuric acid to precipitate cesium alum. chemicalbook.comchemicalbook.com One procedure involves repeatedly evaporating finely pulverized pollucite with 18% hydrochloric acid to dryness. chemicalbook.comchemicalbook.com

Alkaline Decomposition: An alternative to acid digestion is alkaline decomposition, which involves roasting the ore with a mixture of calcium carbonate and calcium chloride or sodium carbonate and sodium chloride. usgs.govieomsociety.org The resulting calcine is then leached with water to extract a cesium chloride solution, which can be subsequently converted to cesium alum. usgs.govieomsociety.org

The table below summarizes typical conditions for different leaching techniques.

| Leaching Method | Reagents | Temperature (°C) | Time (hours) | Cesium Extraction Efficiency (%) |

| Sulfuric Acid Leaching | H₂SO₄ | 100 - 180 | 2 - 4 | >90 |

| Hydrochloric Acid Leaching | HCl | 100 | 6 | >97 |

| Chloridizing Roast | Ore, Limestone, CaCl₂ (2:4:1 ratio) | 900 (roast), 80 (leach) | 1 (roast), 1 (leach) | >96 |

Primary Crystallization of Impure this compound

Following the leaching process, the resulting pregnant leach solution contains dissolved cesium, aluminum, and various impurities. The next step is to selectively crystallize the cesium as impure this compound. This is possible because the alkali metals and aluminum are often present in pollucite in proportions suitable for alum formation. chemicalbook.comchemicalbook.com

The crystallization of cesium alum is typically achieved by cooling the leach filtrate. ieomsociety.org For instance, after sulfuric acid leaching, the filtrate is subjected to staged cooling, first to 50°C and then to 20°C, to induce crystallization. ieomsociety.org In some processes, additional aluminum sulfate is added to the leachate to promote the formation of this compound precipitates. cascadero.comamazonaws.com The resulting crude cesium alum will be contaminated with other metal ions present in the ore, such as rubidium, sodium, potassium, and iron, which can also form alums. google.com

Purification and Recrystallization Protocols

The crude this compound obtained from the initial crystallization requires further purification to remove co-precipitated impurities. This is typically achieved through recrystallization and chemical precipitation methods.

Multi-Stage Recrystallization Processes

Recrystallization is a common and effective method for purifying cesium alum. chemicalbook.comchemicalbook.com This process relies on the difference in solubility of the alum in hot and cold water. The impure alum is dissolved in hot water, and upon slow cooling, purer crystals of this compound precipitate out, leaving a significant portion of the impurities in the mother liquor. chemicalbook.comchemicalbook.comchemicalbook.com

This process can be repeated multiple times to achieve high purity. chemicalbook.comchemicalbook.com For example, dissolving 250 g of crude alum in 2.5 liters of boiling water and allowing it to cool slowly with constant agitation can yield progressively purer crystals. chemicalbook.comchemicalbook.com It has been reported that after six crystallizations, the resulting material shows no traces of other alkali metals. chemicalbook.comchemicalbook.comchemicalbook.com The purity of the mother liquor can be checked to ensure the effectiveness of the purification process. chemicalbook.comchemicalbook.com

Chemical Precipitation Methods for Impurity Removal

In addition to recrystallization, chemical precipitation methods are employed to remove specific impurities from the cesium alum solution. This often involves the use of alkaline earth metal hydroxides.

After redissolving the purified cesium alum in water, alkaline earth metal hydroxides, such as barium hydroxide (B78521) (Ba(OH)₂) or calcium hydroxide (Ca(OH)₂), can be added. google.comgoogle.com This serves a dual purpose: precipitating the aluminum as aluminum hydroxide (Al(OH)₃) and removing sulfate ions as insoluble barium sulfate (BaSO₄) or calcium sulfate (CaSO₄). google.comgoogle.com

The reaction with barium hydroxide is particularly effective for removing sulfate impurities. researchgate.netacs.orgdtic.mil The addition of barium hydroxide to a cesium sulfate solution precipitates the sulfate ions as barium sulfate, leaving a solution of cesium hydroxide. researchgate.netacs.org This process, sometimes referred to as "causticization," is a key step in converting cesium alum to other cesium compounds. google.com The resulting cesium hydroxide solution can then be further purified and used to produce high-purity cesium salts. cascadero.comamazonaws.com Similarly, calcium hydroxide can be used to precipitate aluminum hydroxide and calcium sulfate. google.com

Permanganate-Mediated Purification Strategies

A notable method for purifying cesium alum involves the use of permanganate (B83412) salts. This strategy facilitates the separation of cesium from aluminum and other contaminating metal ions like rubidium, sodium, and potassium that may be present in the alum crystals. google.com The process involves reacting an aqueous solution of cesium alum with a stoichiometric excess of a water-soluble permanganate, such as potassium permanganate (KMnO₄). google.comgoogle.com

This reaction, preferably carried out at an elevated temperature between 40-80°C, causes the quantitative conversion of cesium alum to cesium permanganate (CsMnO₄), which has low solubility and precipitates from the solution. google.comgoogle.com It is crucial to use an excess of the permanganate ion—at least 1.5 moles per mole of cesium—to ensure the complete precipitation of cesium permanganate, free from solid cesium alum. google.com The other metal salts, including the aluminum sulfate, remain dissolved in the solution, provided the final pH is maintained at a level that prevents the precipitation of aluminum hydroxide. google.comgoogle.com The solid cesium permanganate, which can be recovered with a purity exceeding 98%, is then separated by filtration or centrifugation. google.comgoogle.com This highly pure intermediate can be subsequently converted into other cesium compounds. google.com

Conversion to Derivative Cesium Compounds via this compound Intermediates

This compound is a critical intermediate in the synthesis of various commercially important cesium compounds.

Synthesis of Cesium Sulfate from this compound

One pathway to produce cesium sulfate (Cs₂SO₄) involves dissolving cesium alum in water at an elevated temperature and then reacting it with an alkaline earth metal hydroxide, such as barium hydroxide (Ba(OH)₂) or calcium hydroxide (Ca(OH)₂). google.comgoogle.com This causes the precipitation of aluminum hydroxide and the corresponding insoluble sulfate salt (barium sulfate or calcium sulfate). The cesium sulfate remains in the supernatant solution and can be recovered from it. google.comgoogle.com

Another method involves roasting the cesium alum with carbon. In this process, the aluminum sulfate within the alum is converted to insoluble aluminum oxide. The resulting roasted material is then leached with water to yield a solution of cesium sulfate. ieomsociety.org

Production of Cesium Hydroxide

Cesium hydroxide (CsOH) can be produced from purified this compound crystals. The crystals are first dissolved in water. The addition of barium hydroxide in a two-stage process precipitates both the aluminum as aluminum hydroxide and the sulfate as barium sulfate. amazonaws.comamazonaws.com After filtering out these solid precipitates, the remaining solution is cesium hydroxide. amazonaws.comamazonaws.com The endpoint for the production of cesium hydroxide can be determined by pH, with a final pH of 11.8 being a target in some processes. amazonaws.com This causticization process is a key industrial method for producing cesium hydroxide solutions from cesium-containing ores via the alum intermediate. google.com

Derivatization to Specific Cesium Salts (e.g., Cesium Formate)

High-purity cesium formate (B1220265) (HCOOCs) is a high-density fluid used in the oil and gas industry. cascadero.com It can be synthesized from the cesium hydroxide solution derived from this compound. The process is a straightforward acid-base neutralization, where formic acid is added to the cesium hydroxide solution. amazonaws.comamazonaws.comcascadero.com

An alternative, more direct route involves reacting cesium alum in a single vessel with calcium hydroxide and a water-soluble calcium salt, such as calcium formate. google.com In this reaction, the aluminum hydroxide and calcium sulfate precipitate out, leaving a filtrate that contains the desired cesium formate. google.com An example of this process involved reacting 111 kg of cesium-aluminum-alum with 17 kg of calcium oxide and 13 kg of calcium formate in 290 liters of water, yielding a solution containing approximately 11% cesium formate. google.com

Investigation of Synthesis Condition Optimization

The efficiency and yield of this compound synthesis and its subsequent conversions are highly dependent on reaction conditions.

Influence of Temperature and pH on Crystallization Yields

Temperature plays a critical role in the crystallization of this compound. The compound is significantly more soluble in hot water than in cold water. chemicalbook.comdrugfuture.com This property is exploited in both its initial precipitation and subsequent purification. For example, after leaching pollucite ore, the filtrate is cooled to induce crystallization of the cesium alum. ieomsociety.org Studies have shown that refrigeration to around 4°C significantly increases the recovery of cesium as this compound. amazonaws.comcascadero.com Similarly, purification relies on recrystallization, where crude alum is dissolved in boiling water and then allowed to cool slowly, causing purer crystals to form. chemicalbook.com

The pH of the solution is also a critical parameter, particularly during purification and conversion steps. During the permanganate purification process, the final pH must be kept low enough to prevent the precipitation of aluminum hydroxide, which would contaminate the desired cesium permanganate product. google.comgoogle.com The solubility of aluminum ions is highly pH-dependent, with minimum solubility occurring at a pH of 6.70. ajsonline.org Below this pH, cationic aluminum species such as Al(OH)₂⁺ and Al³⁺ are stable, while at higher pH values, anionic forms like Al(OH)₄⁻ exist. ajsonline.org Careful control of pH is therefore essential to selectively precipitate target compounds while keeping others in solution.

Interactive Data Table: Purity Improvement of this compound amazonaws.com

This table summarizes the results of a purification process where impure this compound was redissolved and recrystallized.

| Element | Impure Crystal (wt%) | Purified Crystal (wt%) |

| Cs | 77.9 | 94.2 |

| Al | 10.3 | 4.8 |

| As | 0.04 | <0.01 |

| Ca | 0.05 | <0.01 |

| Fe | 0.01 | <0.01 |

| K | 0.03 | <0.01 |

| Mg | <0.01 | <0.01 |

| Mn | <0.01 | <0.01 |

| Na | 0.02 | <0.01 |

| Rb | 11.6 | 0.9 |

| Si | <0.01 | <0.01 |

Impact of Solvent Systems on Product Purity

The purity of the final this compound product is critically dependent on the solvent system utilized during its synthesis and purification. The selection of an appropriate solvent is governed by the solubility characteristics of the alum, where the goal is to maximize the crystallization of the desired compound while leaving impurities in the solution, or "mother liquor". chemicalbook.comchemicalbook.com

Water is the most crucial and widely used solvent for the preparation and purification of this compound. chemicalbook.comchemicalbook.com The purification process almost invariably involves recrystallization from an aqueous solution. chemicalbook.comchemicalbook.comgoogle.com This technique leverages the temperature-dependent solubility of this compound in water. The compound is significantly more soluble in hot water than in cold water. chemicalbook.comchemicalbook.comamazonaws.com For instance, the solubility in grams of the anhydrous salt per 100 grams of water is 0.40 at 20°C, but this increases to 22.7 at 100°C. chemicalbook.comchemicalbook.com This property allows for the dissolution of impure alum crystals in boiling water to create a saturated solution. As the solution cools slowly, the solubility of the this compound decreases, leading to the formation of purified crystals, while a significant portion of the impurities remains dissolved in the colder mother liquor. chemicalbook.comchemicalbook.comdtic.mil This process can be repeated multiple times to achieve very high purity; one documented procedure notes that after six crystallizations, the resulting material showed no traces of other alkali metals. chemicalbook.comchemicalbook.com

In contrast to its solubility in water, this compound is insoluble in ethanol (B145695). chemicalbook.comchemicalbook.com This characteristic makes ethanol and similar non-polar solvents useful as anti-solvents. In purification protocols, an anti-solvent can be used to wash the filtered crystals, removing any remaining mother liquor and soluble impurities without dissolving the desired product.

Research Findings on Purification via Recrystallization

Detailed studies have quantified the effectiveness of aqueous recrystallization. In one investigation focused on recovering cesium from ore, an initial batch of this compound crystals was precipitated with a purity of 77.9% on a weight metal basis. amazonaws.com These crude crystals were then subjected to a purification step which involved re-dissolving them in boiling water, followed by filtration and recrystallization upon cooling. amazonaws.com This single recrystallization step significantly improved the product's purity to 94.2%. amazonaws.com The process effectively removed various metallic impurities, as detailed in the table below.

Table 1: Impact of Aqueous Recrystallization on the Purity of this compound amazonaws.com

This interactive table shows the concentration of various elemental impurities in parts per million (ppm) within the this compound crystals before and after a single recrystallization step in water.

| Element | Impurity Concentration in Crude Crystals (ppm) | Impurity Concentration in Purified Crystals (ppm) |

| Arsenic (As) | 185 | <10 |

| Calcium (Ca) | 48.4 | 0.9 |

| Copper (Cu) | 20.8 | 0.2 |

| Iron (Fe) | 65 | <10 |

| Magnesium (Mg) | 16.9 | <0.1 |

| Manganese (Mn) | 23.4 | 0.4 |

| Phosphorus (P) | 33.7 | 0.3 |

| Rubidium (Rb) | 11,400 | 1,200 |

| Sulfur (S) | 87,400 | 85,200 |

| Strontium (Sr) | 1.1 | <0.1 |

| Thallium (Tl) | 120 | 13.5 |

The data clearly demonstrates that dissolving the crude alum in a suitable solvent (hot water) and allowing it to recrystallize is a highly effective method for rejecting a wide array of impurities, thereby substantially increasing the purity of the final this compound product. amazonaws.com

Crystallographic and Structural Elucidation of Aluminum Cesium Sulfate

Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystal. asminternational.orgwarwick.ac.ukrigaku.comhzdr.dehzdr.de This method provides invaluable data on unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the material's properties.

| Form | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Hydrated | CsAl(SO₄)₂·12H₂O | Monoclinic | P2₁/c | 6.1844 | 24.2715 | 21.2265 | 100.326 |

| Anhydrous | CsAl(SO₄)₂ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Neutron Diffraction for Hydrogen Atom Localization and Water Molecule Orientations

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly sensitive to lighter elements like hydrogen. arizona.eduaps.orgsemineral.es This makes it an indispensable tool for accurately determining the positions of hydrogen atoms within the water molecules of hydrated crystals. ugr.es Neutron diffraction studies on alums have been crucial in understanding the hydrogen bonding network that holds the structural units together. arizona.edu These studies reveal the orientations of the water molecules and how they are involved in hydrogen bonds with the sulfate (B86663) ions and other water molecules. arizona.eduaps.org

Polymorphic Investigations: Alpha and Beta Alum Modifications

Alums can crystallize in different polymorphic forms, most commonly the α- and β-alums. wikipedia.orgresearchgate.net The primary distinction between these forms lies in the orientation of the sulfate groups within the crystal lattice. researchgate.net The size of the monovalent cation often dictates which polymorphic form is adopted. wikipedia.org Cesium, being a large monovalent ion, typically leads to the formation of β-alums. mjcce.org.mk The difference in the sulfate group orientation between the α- and β-alum structures has been a subject of interest in understanding the properties of these compounds. grafiati.com

Coordination Chemistry within the Alum Lattice

The crystal structure of alums is characterized by the coordination of water molecules around the metal cations. ionicviper.org

Analysis of Water Molecule Coordination Geometry and Interactions

In the alum structure, the trivalent aluminum ion is octahedrally coordinated to six water molecules. ionicviper.org The monovalent cesium ion is also surrounded by water molecules, although the coordination is often more distorted. ionicviper.org The water molecules are integral to the structure, participating in a complex network of hydrogen bonds. arizona.edu The disposition and interactions of these water molecules have been studied in detail, revealing their crucial role in the stability of the crystal lattice. mjcce.org.mkgrafiati.com

Metal-Water Interaction Dynamics and Bond Angle Variations

The interaction between the metal ions and the coordinated water molecules influences the bond lengths and angles within the crystal structure. The M-O bond lengths are a key parameter in understanding the strength of the metal-water interaction. researchgate.net Variations in bond angles within the coordination sphere can provide insights into the electronic structure of the metal cation and the nature of its interaction with the surrounding water molecules. science.gov

Impact of Ionic Radii and Cation Substitution on Crystal Structure

The crystal structure of alums, a class of hydrated double sulfate salts with the general formula M⁺M³⁺(SO₄)₂·12H₂O, is notably sensitive to the sizes of the monovalent (M⁺) and trivalent (M³⁺) cations. These compounds typically crystallize in one of three cubic structures, designated as α-, β-, and γ-alums. The selection of a specific structure type is a direct consequence of the geometric packing constraints imposed by the relative ionic radii of the constituent ions.

Aluminum cesium sulfate is a classic example of a β-alum. researchgate.net This structural preference is primarily attributed to the large ionic radius of the cesium cation (Cs⁺, ~167 pm for 6-coordination) relative to the smaller trivalent aluminum cation (Al³⁺, ~53.5 pm for 6-coordination). ontosight.airesearchgate.net In contrast, alums containing smaller monovalent cations, such as potassium (K⁺, ~138 pm) and rubidium (Rb⁺, ~152 pm), tend to adopt the α-alum structure. The smallest alkali metal, lithium (Li⁺), is generally considered too small to form a stable alum structure under standard conditions.

The substitution of either the monovalent or trivalent cation in the this compound lattice induces predictable changes in the crystal structure, most notably in the unit cell parameters. Isomorphic substitution, the replacement of one ion with another of similar size and charge, is a common phenomenon in crystal chemistry.

When the trivalent aluminum ion is replaced by other trivalent cations, the lattice parameter of the resulting cesium alum changes in direct relation to the ionic radius of the substituting cation. For instance, substituting Al³⁺ with the slightly larger chromium ion (Cr³⁺, ~61.5 pm) or the even larger iron ion (Fe³⁺, ~64.5 pm) leads to an expansion of the unit cell. This trend is clearly observed in the series of cesium sulfate β-alums.

Conversely, substitution of the sulfate anion (SO₄²⁻) with the larger selenate (B1209512) anion (SeO₄²⁻) can trigger a complete change in the crystal structure type. For example, while cesium iron sulfate (CsFe(SO₄)₂·12H₂O) is a β-alum, its selenate counterpart, CsFe(SeO₄)₂·12H₂O, adopts the α-alum structure. researchgate.net This highlights that the interplay of ionic sizes of all constituent ions—monovalent cation, trivalent cation, and the anion—determines the final, most stable crystal lattice.

Below is an interactive data table summarizing the relationship between cation size and lattice parameters in various cesium alums.

| Compound | M³⁺ Cation | Ionic Radius of M³⁺ (pm, 6-coord.) | Alum Structure Type | Lattice Parameter 'a' (Å) | Reference |

| CsAl(SO₄)₂·12H₂O | Al³⁺ | 53.5 | β | ~12.32 | researchgate.net |

| CsCr(SO₄)₂·12H₂O | Cr³⁺ | 61.5 | β | 12.345 | researchgate.net |

| CsV(SO₄)₂·12H₂O | V³⁺ | 64.0 | β | 12.396 | researchgate.net |

| CsFe(SO₄)₂·12H₂O | Fe³⁺ | 64.5 | β | 12.354 | researchgate.net |

| CsGa(SO₄)₂·12H₂O | Ga³⁺ | 62.0 | β | 12.321 | researchgate.net |

| CsIn(SO₄)₂·12H₂O | In³⁺ | 80.0 | β | 12.493 | researchgate.net |

| CsAl(SeO₄)₂·12H₂O | Al³⁺ | 53.5 | α | 12.544 | researchgate.net |

| CsFe(SeO₄)₂·12H₂O | Fe³⁺ | 64.5 | α | 12.615 | researchgate.net |

Note: The ionic radii are standard values and provide a basis for understanding the observed trends. The lattice parameters are from experimental data at room temperature.

Advanced Structural Characterization Techniques

Beyond standard diffraction methods, advanced computational techniques offer deeper insights into the structural organization and complexity of crystalline materials like this compound.

Topological analysis provides a powerful framework for simplifying and classifying complex crystal structures based on their underlying connectivity. In this approach, the crystal structure is represented as a periodic graph or net, where atoms or ionic complexes are treated as nodes and the chemical bonds or interactions between them are represented as edges connecting these nodes. This method allows for the comparison of structurally dissimilar compounds by revealing fundamental similarities in their network topology.

The α- and β-alum structures, while both cubic, possess distinct topological networks due to different arrangements of ions and hydrogen bonding patterns. A topological analysis, often performed with specialized software like ToposPro, would characterize these networks by determining their unique topological indices, such as the vertex symbol. The vertex symbol describes the number and size of the shortest rings passing through a given node.

For this compound (a β-alum), the analysis would involve identifying the primary building units—the Cs⁺, [Al(H₂O)₆]³⁺, and SO₄²⁻ ions—and the hydrogen bonds connecting the aquo ligands and sulfate groups. The resulting net would be classified and compared to the net derived from an α-alum, such as potassium aluminum sulfate. This would quantitatively describe the differences in structural connectivity that arise from the change in the monovalent cation. While specific topological studies focusing exclusively on cesium aluminum sulfate are not prevalent in the surveyed literature, the methodology provides a robust avenue for future comparative crystallographic research.

Information theory, as pioneered by Claude Shannon, has been adapted to quantify the complexity of crystal structures. This approach treats a crystal structure as a message containing information, where the amount of information is related to the number of non-equivalent atomic positions in the unit cell. The structural complexity is calculated in bits per atom or bits per unit cell.

The complexity of a crystal structure (IG,total) is calculated using the formula: IG,total = -v Σ pi log₂(pi) where v is the number of atoms in the unit cell, and pi is the probability of randomly selecting an atom from the i-th crystallographic orbit.

This measure effectively combines the effects of both the number of atoms in the unit cell and the symmetry of their arrangement. Structures with fewer atoms and higher symmetry are considered simpler (lower information content), while those with many atoms in low-symmetry positions are more complex.

| Phase | H atoms localized? | Complexity (bits/atom) | Complexity (bits/cell) | Reference |

| Alunogen (synthetic, n=4 H₂O) | No | ~5.0 | 333 | mdpi.com |

| Alunogen (natural, n=4.4 H₂O) | No | ~5.1 | 346 | mdpi.com |

| Alunogen (synthetic, n=4 H₂O) | Yes | ~6.0 | 783 | mdpi.com |

| Alunogen (natural, Kamchatka sample) | Yes | ~6.1 | 828 | mdpi.com |

n = number of "zeolitic" water molecules.

Based on these findings, it can be inferred that the β-alum structure of cesium aluminum sulfate, with its well-defined atomic positions within the cubic Pa-3 space group, would possess a moderate level of structural complexity. Calculating this value would allow for its quantitative comparison against other mineral structures, placing it within the broader landscape of structural complexity in the mineral world. researchgate.net

Spectroscopic Characterization of Aluminum Cesium Sulfate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a powerful, non-destructive method for probing the functional groups and structural features of aluminum cesium sulfate (B86663). By analyzing the vibrational modes of the sulfate ions, water molecules, and the aluminum-aqua complex, a detailed picture of the compound's structure can be assembled.

Identification of Functional Groups and Lattice Vibrations

The vibrational spectrum of cesium aluminum sulfate dodecahydrate, a member of the β-alum family, is characterized by the distinct vibrations of the [Al(H₂O)₆]³⁺ octahedra, SO₄²⁻ tetrahedra, and the lattice phonons. researchgate.net Oriented single-crystal Raman spectroscopy has been particularly effective in assigning the various vibrational modes. rsc.org

The internal modes of the [Al(H₂O)₆]³⁺ complex are clearly identifiable. The symmetric stretching mode (ν₁), a totally symmetric A₁g mode, is observed around 542 cm⁻¹. The E₉ bending mode (ν₂) is found at 473 cm⁻¹, and the F₂₉ bending mode (ν₅) is centered at 347 cm⁻¹. rsc.org Infrared spectroscopy studies identify two bands that are sensitive to the trivalent metal ion: the antisymmetric metal-ligand stretch (ν₃) and the antisymmetric metal-ligand bend (ν₄) of the M(H₂O)₆³⁺ complex. researchgate.net

The sulfate anion (SO₄²⁻), which has Td symmetry in its free state, exhibits vibrational modes that can be sensitive to its local environment within the crystal lattice. In the Raman spectrum, the most intense band corresponds to the symmetric stretching vibration (ν₁) of the sulfate group. mdpi.com The positions of the sulfate vibrational bands can provide evidence for any reduction in symmetry from the ideal tetrahedral geometry. scispace.com

Table 1: Selected Vibrational Modes of Cesium Aluminum Sulfate Dodecahydrate

| Vibrational Mode (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| 542 | ν₁ (A₁g) of [Al(H₂O)₆]³⁺ | Raman | rsc.org |

| 473 | ν₂ (E₉) of [Al(H₂O)₆]³⁺ | Raman | rsc.org |

| 347 | ν₅ (F₂₉) of [Al(H₂O)₆]³⁺ | Raman | rsc.org |

| ~1100 | ν₃ (F₂) of SO₄²⁻ | IR/Raman | researchgate.netmdpi.com |

| ~990 | ν₁ (A₁) of SO₄²⁻ | Raman | mdpi.com |

Studies of Hydrogen Bonding Networks

The extensive network of hydrogen bonds in cesium aluminum sulfate dodecahydrate plays a crucial role in determining its crystal structure and stability. researchgate.net The stereochemistry of water coordination to the aluminum cation is a key factor influencing the hydrogen bonding within the alum structure. researchgate.net Vibrational spectroscopy is highly sensitive to these interactions. The frequencies of the O-H stretching and bending vibrations of the water molecules are particularly informative. Recording spectra of the deuterated analogue, CsAl(SO₄)₂·12D₂O, allows for unambiguous assignment of water-related modes due to the isotopic shift. rsc.org The strength of hydrogen bonds can be inferred from the shift in these vibrational frequencies compared to free water molecules. Stronger hydrogen bonds typically lead to a red-shift (lower frequency) in the O-H stretching modes and a blue-shift (higher frequency) in the bending modes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful atomic-level method for determining chemical structure and dynamics in solid materials. mst.edunih.gov It provides specific information about the local coordination environment of NMR-active nuclei such as ²⁷Al and ¹³³Cs.

Probing Aluminum Coordination Environments

The ²⁷Al nucleus (spin I = 5/2) is a quadrupolar nucleus that is 100% naturally abundant, making it an excellent probe for studying aluminum environments. mdpi.com The isotropic chemical shift in ²⁷Al NMR is highly correlated with the coordination number of the aluminum atom. mdpi.comresearchgate.net In the crystal structure of cesium aluminum sulfate dodecahydrate, the aluminum ion is exclusively found in an octahedral coordination environment, complexed with six water molecules to form the [Al(H₂O)₆]³⁺ cation. researchgate.net The chemical shift range for hexa-coordinated aluminum (AlO₆) species is typically observed between approximately -20 and +30 ppm relative to a standard reference like [Al(H₂O)₆]³⁺(aq). mdpi.comresearchgate.net For crystalline alums, the symmetric environment of the [Al(H₂O)₆]³⁺ cation results in a relatively sharp resonance peak near 0 ppm. researchgate.net Any broadening of the signal can be attributed to second-order quadrupolar effects or slight distortions from perfect octahedral symmetry in the solid state. mdpi.compascal-man.com

Investigation of Cesium and Sulfate Anion Local Environments

Cesium-133 NMR: The ¹³³Cs nucleus, with a spin of 7/2 and 100% natural abundance, is a sensitive probe for its local environment. huji.ac.il Although it is a quadrupolar nucleus, its quadrupole moment is very small, often resulting in narrow NMR signals. huji.ac.il Solid-state ¹³³Cs NMR studies can determine the chemical shift anisotropy (CSA) and the nuclear quadrupole coupling constant, which are sensitive to the symmetry and nature of the Cs⁺ coordination sphere. acs.orgcdnsciencepub.com Research has shown a correlation between the isotropic ¹³³Cs chemical shift and the coordination number of the cesium ion, as well as the average Cs-O bond distances. cdnsciencepub.com In cesium sulfate (Cs₂SO₄), two distinct cesium sites are resolved by ¹³³Cs MAS NMR, highlighting the sensitivity of the technique to subtle crystallographic differences. acs.org In cesium aluminum alum, the Cs⁺ ion is coordinated to water molecules and sulfate oxygen atoms, and its ¹³³Cs NMR parameters would reflect this specific environment. rsc.org

Sulfate Anion NMR: Probing the sulfate anion directly via NMR is challenging due to the properties of the ³³S nucleus (spin I = 3/2, 0.76% natural abundance, and a significant quadrupole moment). rsc.org However, ³³S solid-state NMR studies on sulfates and alums have been performed, often requiring high magnetic fields and advanced techniques like satellite-transition magic angle spinning (STMAS). rsc.org The ³³S NMR parameters are highly sensitive to the symmetry of the sulfate ion's environment. Any distortion from perfect tetrahedral symmetry, such as that caused by coordination to metal ions or involvement in hydrogen bonding, would lead to significant quadrupolar broadening, which can be analyzed to provide structural insights. rsc.org

Table 2: Typical Solid-State NMR Parameters for Relevant Nuclei

| Nucleus | Spin (I) | Natural Abundance (%) | Typical Chemical Shift Range for Environment | Reference |

|---|---|---|---|---|

| ²⁷Al | 5/2 | 100 | -20 to +30 ppm for AlO₆ | mdpi.comresearchgate.net |

| ¹³³Cs | 7/2 | 100 | -30 to +130 ppm (wide range depending on coordination) | huji.ac.il |

| ³³S | 3/2 | 0.76 | Broad range, highly dependent on symmetry | rsc.org |

Theoretical and Computational Investigations of Aluminum Cesium Sulfate

First-Principles Calculations of Electronic Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the electronic properties of materials from fundamental quantum mechanical principles, without requiring empirical parameters. u-tokyo.ac.jp These calculations provide a robust foundation for understanding the electronic and optical characteristics of aluminum cesium sulfate (B86663).

The electronic band structure describes the ranges of energy that an electron is allowed to possess within a crystal. The analysis of this structure is fundamental to determining a material's conductivity. For an insulating or semiconducting material, a band gap exists, which is an energy range devoid of electronic states.

Theoretical calculations on similar sulfate compounds, such as Cs₂Ca₃(SO₄)₄, have demonstrated that they possess large band gaps. mdpi.comresearchgate.net For aluminum cesium sulfate, first-principles calculations would similarly map the electronic bands and determine the size of its band gap. The valence band maximum (VBM) would likely be dominated by the p-orbitals of oxygen atoms within the sulfate groups, while the conduction band minimum (CBM) would involve contributions from the cesium and aluminum cations. The calculated band gap value would definitively classify this compound as a wide-bandgap insulator, a characteristic of many alum salts. ontosight.ai

Table 1: Predicted Electronic Band Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

| Band Gap | Wide (> 5 eV) | Ionic nature of Cs-O and Al-O bonds; strong covalent bonds within SO₄²⁻ tetrahedra. |

| Valence Band | Dominated by O 2p orbitals | Contribution from S 2p and Cs 6p states at lower energies. mdpi.com |

| Conduction Band | Composed of Cs and Al states | Primarily Cs 6s and Al 3s/3p orbitals. mdpi.com |

| Conductivity | Electrical Insulator | The large energy gap prevents the easy excitation of electrons into the conduction band. |

This table is based on theoretical predictions and data from analogous sulfate compounds.

Optical properties such as the refractive index and birefringence are determined by the electronic response of the material to electromagnetic fields. Calculations for related non-centrosymmetric sulfates have shown that the arrangement of sulfate (SO₄) groups and the influence of large cations like cesium (Cs⁺) are the main contributors to the optical properties. mdpi.com Similar computational studies on this compound would elucidate its linear and nonlinear optical characteristics, which are critical for potential applications in optical devices.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. cranfield.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insight into the dynamic processes of materials, such as adsorption and lattice vibrations. cranfield.ac.uknih.gov

MD simulations are particularly well-suited for studying the interface between a solid and a liquid. For this compound, simulations can model the behavior of water molecules at the crystal surface, revealing details about hydration layers and the dynamics of water adsorption.

Furthermore, these simulations can investigate the adsorption of specific ions from an aqueous solution onto the material's surface. Studies on related materials, like aluminum oxides, have used MD to understand the mechanisms of cesium ion adsorption. nih.gov In the case of this compound, simulations could model the competitive adsorption of ions, the formation of the electrical double layer at the solid-liquid interface, and the influence of factors like pH on adsorption processes. nih.govmdpi.com This information is vital for applications in areas such as ion exchange or the separation of cesium from aqueous environments. bohrium.combohrium.com

The atoms within a crystal are not static but vibrate around their equilibrium positions. These collective vibrations, quantized as phonons, are fundamental to a material's thermal properties, including thermal conductivity and heat capacity. MD simulations can be used to study these lattice dynamics. aps.org

By calculating the velocity autocorrelation function from MD trajectories, researchers can determine the phonon density of states and the phonon dispersion curves. aps.orgsci-hub.st These curves show the relationship between the phonon frequency and its wave vector, revealing the vibrational modes of the crystal. For this compound, such studies could identify the characteristic frequencies associated with the translational and librational modes of the sulfate ions, the vibrations of the aluminum-oxygen octahedra, and the "rattling" motions of the cesium cations within the crystal cage. aps.org This provides a deep understanding of the material's structural stability and thermal transport mechanisms. aps.orgosti.gov

Thermodynamic Modeling of Solution Behavior and Solid-Liquid Equilibria

Thermodynamic models are essential for describing the behavior of substances in solution and for predicting the conditions under which solid phases will form or dissolve. For electrolyte solutions, the Pitzer ion-interaction model is a widely used and highly accurate approach. pensoft.netresearchgate.net

These models are used to calculate thermodynamic properties such as activity coefficients and osmotic coefficients in concentrated electrolyte solutions. pensoft.net For the this compound system, a thermodynamic model would be developed by parameterizing the interactions between the constituent ions (Cs⁺, Al³⁺, SO₄²⁻) in water. This involves fitting the model to experimental data for simpler binary (e.g., Cs₂SO₄-H₂O) and ternary systems. pensoft.netresearchgate.netresearchgate.net

Once developed, the model can predict the solid-liquid equilibria for the complex multi-component system. It can be used to construct phase diagrams that show the solubility of this compound as a function of temperature and the concentration of other dissolved species. mdpi.comacs.org This is crucial for controlling the crystallization process to produce high-purity crystals and for understanding the geochemical behavior of the compound. nih.govacs.org

Table 2: Components of a Thermodynamic Model for the Cs-Al-SO₄-H₂O System

| Model Component | Description | Purpose |

| Pitzer Equations | A set of semi-empirical equations that describe ion-ion and ion-solvent interactions in electrolyte solutions. pensoft.net | To calculate activity and osmotic coefficients of the solution. |

| Binary Parameters (β⁰, β¹, Cφ) | Parameters that describe the interactions in binary systems like Cs₂SO₄-H₂O and Al₂(SO₄)₃-H₂O. pensoft.net | To form the foundation of the model for the more complex system. |

| Ternary Parameters (θ, ψ) | Parameters that account for interactions in mixed-electrolyte solutions (e.g., Cs⁺-Al³⁺ interactions). pensoft.net | To accurately model the behavior in multi-component solutions. |

| Solubility Products (Ksp) | The equilibrium constant for the dissolution of the solid phase, CsAl(SO₄)₂·12H₂O. pensoft.net | To predict the conditions under which the solid phase precipitates or dissolves. |

This table outlines the typical components and purpose within a Pitzer-based thermodynamic model.

Pitzer Approach for High-Concentration Electrolyte Solutions

The Pitzer model is a powerful theoretical framework used to describe the thermodynamic properties of aqueous electrolyte solutions, particularly at high concentrations where ion-ion interactions become significant. acs.org This semi-empirical approach extends the Debye-Hückel theory by adding terms that account for specific short-range interactions between ions. researchgate.netpensoft.net The model is based on a set of equations for the excess Gibbs free energy of the solution, from which other thermodynamic properties, such as osmotic coefficients and activity coefficients, can be derived. pensoft.net

The Pitzer equations involve specific parameters for binary (ion-ion) and ternary (ion-ion-ion) interactions in the solution. These parameters are typically determined by fitting the model to experimental data, such as osmotic, electromotive force (emf), and solubility measurements. pensoft.net The accuracy of the Pitzer model has facilitated the development of robust computer thermodynamic models capable of predicting the behavior of complex industrial and natural fluids over a wide range of concentrations and temperatures. researchgate.netpensoft.net

For systems containing this compound, the model would require parameters for the interactions between Cs⁺, Al³⁺, and SO₄²⁻ ions, as well as their mixing parameters (θ and ψ). pensoft.net The Pitzer approach has been successfully used to model various sulfate and cesium-containing systems, providing an excellent representation of activity data up to saturation. pensoft.netpensoft.net Researchers have developed extensive databases of Pitzer parameters for numerous electrolytes, which are essential for accurately modeling the behavior of multi-component systems. researchgate.netpensoft.net The "solubility approach" is often used to evaluate the mixing ion interaction parameters for ternary systems based on experimental data from saturated solutions. pensoft.net

Table 1: Examples of Pitzer Interaction Parameters for Relevant Ions (Note: This table is illustrative of the types of parameters used in the Pitzer model. Specific values are derived from detailed experimental data fitting.)

| Interaction | Parameter Type | Description |

| Cs⁺ - SO₄²⁻ | Binary | Describes the specific short-range interaction between Cesium and Sulfate ions. |

| Al³⁺ - SO₄²⁻ | Binary | Describes the specific short-range interaction between Aluminum and Sulfate ions. |

| Cs⁺ - Al³⁺ | Mixing (θ) | Accounts for interactions when both Cesium and Aluminum cations are present with a common anion. |

| Cs⁺ - Al³⁺ - SO₄²⁻ | Mixing (ψ) | A higher-order term for interactions between the three specific ions in the solution. pensoft.net |

Prediction of Solubility and Phase Diagrams

The solubility of this compound, often referred to as cesium alum (CsAl(SO₄)₂·12H₂O), is a critical property influencing its separation and purification. chemicalbook.comamazonaws.com It is characterized as being slightly soluble in cold water but freely soluble in hot water, and practically insoluble in alcohol. drugfuture.com This temperature-dependent solubility is exploited in hydrometallurgical processes. For instance, cesium can be precipitated from a pregnant leach solution by adding aluminum sulfate and cooling the solution, which causes the less soluble cesium alum to crystallize. amazonaws.com

Predicting solubility and constructing phase diagrams are essential for optimizing such crystallization processes. Phase diagrams graphically represent the physical states of a system under different conditions of temperature, pressure, and composition. For a ternary system like Al₂(SO₄)₃ – Cs₂SO₄ – H₂O, the phase diagram would illustrate the regions of stability for different solid phases, such as ice, aluminum sulfate hydrates, cesium sulfate, and the double salt, cesium alum.

Experimental determination of phase diagrams often uses the isothermal method, where the system is allowed to reach equilibrium at a constant temperature, after which the composition of the liquid and solid phases is analyzed. researchgate.netcolab.ws Studies on analogous systems, such as the (NH₄)₂SO₄–Al₂(SO₄)₃–H₂O ternary system, show that the double salt (in that case, ammonium (B1175870) alum) often has a large crystallization field, indicating it crystallizes easily. colab.wsacs.org Computational models, often parameterized using the Pitzer approach, can also be used to predict solubility and construct phase diagrams, complementing experimental data. researchgate.net

A study on the recovery of cesium from the Taron mineral deposit demonstrated the practical application of solubility principles. By adding aluminum sulfate to a leach solution and refrigerating it, impure this compound crystals were precipitated. amazonaws.com The purification process involved re-dissolving these crystals in hot water and then re-crystallizing them by cooling, a method that relies directly on the compound's solubility characteristics. amazonaws.com

Table 2: Experimental Data on Cesium Precipitation via this compound Formation (Data adapted from a study on recovering cesium from Taron deposit leachates) amazonaws.com

| Aluminum Addition (g/L) | Cesium Precipitation (%) | Iron Precipitation (%) | Rubidium Precipitation (%) | Thallium Precipitation (%) |

| 2 | 87.7 | 4.8 | 6.5 | 9.1 |

| 4 | 93.9 | 6.8 | 8.8 | 12.0 |

| 6 | 94.7 | 8.1 | 10.5 | 14.1 |

| 8 | 94.7 | 9.1 | 11.6 | 15.6 |

Machine Learning Approaches in Process Optimization and Property Prediction

Machine learning (ML) has emerged as a transformative tool in materials science and chemical engineering, enabling the rapid prediction of material properties and the optimization of complex processes. oaepublish.comacs.org By training algorithms on existing datasets, ML models can identify complex, non-linear relationships between inputs (e.g., chemical composition, process parameters) and outputs (e.g., yield, material properties), accelerating discovery and reducing the need for extensive experimentation. bohrium.comresearchgate.net

In the context of this compound, ML approaches can be applied to several areas. One key application is the optimization of its production process. For example, in hydrometallurgical extraction, ML models could predict the optimal conditions (e.g., temperature, pH, reagent concentration) to maximize the yield and purity of crystallized cesium alum. A study on cesium adsorption from aqueous solutions used a machine learning model based on gene expression programming (GEP) to optimize the removal process, which involved aluminum sulfate as a precursor to the adsorbent. researchgate.netnih.gov The GEP model successfully learned the relationship between inputs like pH and adsorbent dosage and the output (cesium adsorption), achieving a high coefficient of determination (R² = 0.9348). nih.gov

Furthermore, ML can be used to predict the fundamental properties of the compound itself. By leveraging databases of known materials, ML models can predict mechanical, thermal, or electronic properties based on features derived from the compound's chemical formula and structure. oaepublish.combohrium.com For instance, algorithms like support vector machines (SVM) and eXtreme gradient boosting (XGBoost) have been used to predict the ultimate tensile strength and thermal conductivity of aluminum alloys based on their composition. oaepublish.com Similar frameworks could be developed to predict properties of double salts like this compound, guiding the design of new materials with desired characteristics.

Table 3: Examples of Machine Learning Applications in Related Chemical Systems

| Application Area | ML Model(s) Used | Input Features | Predicted Output / Optimized Target | Reference |

| Cesium Adsorption Optimization | Gene Expression Programming (GEP) | pH, adsorbent dosage, initial Cs⁺ concentration | Cesium adsorption efficiency | researchgate.net, nih.gov |

| Aluminum Alloy Property Prediction | XGBoost, Support Vector Machine (SVM) | Chemical composition (elemental percentages) | Thermal conductivity, Ultimate Tensile Strength (UTS) | oaepublish.com |

| Rare-Earth Separation | Neural Networks | Ln(III) ion, ligand structure, extraction conditions | Distribution coefficient (log D) | acs.org |

| Wrought Al Alloy Property Prediction | Support Vector Regressor (SVR) | Chemical composition, manufacturing process parameters | Mechanical properties | researchgate.net |

Investigation of Phase Transitions and Thermal Dynamics in Aluminum Cesium Sulfate

Thermal Stability and Decomposition Pathway Analysis

The thermal decomposition of aluminum cesium sulfate (B86663) dodecahydrate is a multi-stage process, primarily involving dehydration followed by the decomposition of the anhydrous salt. While specific detailed thermal analysis data for the cesium alum is limited, the general pathway can be inferred from studies on other alkali aluminum alums, such as those of potassium and rubidium.

The initial stage of decomposition involves the loss of its twelve water molecules of hydration. This dehydration process typically occurs in several overlapping steps over a temperature range starting from just above ambient temperatures to approximately 250°C. The melting point of cesium aluminum sulfate dodecahydrate is reported to be 110 °C, at which it also begins to decompose by losing water of crystallization.

Following complete dehydration, the resulting anhydrous aluminum cesium sulfate (CsAl(SO₄)₂) remains stable over a considerable temperature range. At higher temperatures, further decomposition occurs. The aluminum sulfate component of the anhydrous salt is less stable than the cesium sulfate. Consequently, the decomposition pathway involves the breakdown of aluminum sulfate into aluminum oxide (Al₂O₃) and sulfur oxides (SO₂ and SO₃). This process is analogous to the decomposition of potassium alum, which yields potassium sulfate and aluminum oxide. The decomposition of the aluminum sulfate portion generally commences at temperatures exceeding 700°C.

The final solid products of the complete thermal decomposition of this compound are cesium sulfate (Cs₂SO₄) and aluminum oxide (Al₂O₃). Cesium sulfate is thermally stable up to its melting point of 1010 °C.

Table 1: General Decomposition Stages of this compound

| Temperature Range (°C) | Process | Products |

|---|---|---|

| > 110 - ~250 | Dehydration | Anhydrous CsAl(SO₄)₂ + 12H₂O (g) |

Characterization of Structural Phase Transitions

This compound dodecahydrate crystallizes in the β-alum structure, which is a specific arrangement within the cubic crystal system (space group Pa-3). Structural studies on various cesium alums, including CsAl(SO₄)₂·12H₂O, have been conducted at ambient temperatures, confirming this classification. researchgate.net

The initial crystal structure of β-alum CsAl(SO₄)₂·12H₂O is characterized by the arrangement of the [Cs(H₂O)₆]⁺, [Al(H₂O)₆]³⁺, and SO₄²⁻ ions in the lattice. As the compound is heated, the loss of water molecules leads to a collapse of this hydrated crystal structure, eventually forming an amorphous or poorly crystalline anhydrous phase before subsequent decomposition.

Table 2: Crystallographic Data for this compound Dodecahydrate at Room Temperature

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pa-3 |

Thermodynamic Analysis of Phase Transformations

The phase transitions observed during the heating of this compound are associated with distinct thermodynamic changes. The dehydration process is endothermic, requiring an input of energy to break the bonds between the water molecules and the crystal lattice. While the specific enthalpy of dehydration for cesium aluminum sulfate has not been detailed in available literature, studies on other hydrated sulfates provide an indication of the energy involved.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are the primary techniques used to investigate these thermodynamic properties. For potassium alum, a closely related compound, the dehydration process has been shown to occur in multiple steps, each with an associated activation energy. It can be inferred that the dehydration of cesium aluminum sulfate would exhibit similar endothermic peaks in a DSC thermogram, corresponding to the multi-step loss of water.

Due to the lack of specific experimental data for the enthalpy of phase transitions of this compound, a quantitative analysis is not possible at this time. However, comparative studies of alkali metal carbonates and nitrates show that thermal stability generally increases down the group. aakash.ac.in This trend suggests that cesium alum might exhibit slightly different transition temperatures and enthalpies compared to its potassium and rubidium counterparts.

Analytical Applications and Methodological Development

Aluminum Cesium Sulfate (B86663) as a Reagent in Analytical Chemistry

The formation of aluminum cesium sulfate is a classic micro-chemical test for the presence of aluminum. This application relies on the compound's characteristic crystal morphology and low solubility under specific conditions.

This compound is utilized as a confirmatory reagent for the detection of aluminum in a dilute sulfuric acid solution. microlabgallery.com When cesium sulfate is introduced to a solution containing aluminum ions, characteristic isotropic crystals of this compound dodecahydrate (AlCs(SO₄)₂ · 12H₂O) are formed. microlabgallery.com These crystals exhibit a combination of cubic and octahedral habits, which are readily identifiable under a microscope. microlabgallery.com This method is a standard and reliable micro-chemical test for aluminum confirmation. microlabgallery.com The low solubility of cesium alum compared to other alkali metal alums contributes to its effective precipitation and subsequent identification. youtube.com

The presence of other ions can sometimes interfere with this test. For example, if calcium is present in the solution, birefringent gypsum crystals may also form. microlabgallery.com However, these are easily distinguishable from the isotropic cesium alum crystals. microlabgallery.com The process involves dissolving the sample suspected of containing aluminum corrosion products, which are often aluminum hydroxides or hydroxide (B78521)/carbonate complexes, in dilute sulfuric acid. microlabgallery.com Upon the addition of a few small crystals of cesium sulfate, the characteristic this compound crystals begin to form almost immediately, growing over a short period, which makes their identification straightforward. microlabgallery.com

Development of Separation and Recovery Processes for Alkali Metals

The differences in the solubility of alkali metal alums, including this compound, form the basis for separation and recovery processes, particularly for cesium and rubidium. These metals often occur together in minerals like pollucite and lepidolite. google.comgoogle.comdtic.mil

The separation of cesium and rubidium from other alkali metals like potassium can be achieved through the fractional crystallization of their alums. dtic.milajsonline.org Due to its extremely low solubility, aluminum cesium alum precipitates from a solution first. dtic.mil This allows for a significant degree of purification. google.com For instance, in the processing of pollucite ore, the mineral is leached with sulfuric acid to form an extract containing cesium alum, which is then recovered by crystallization. google.comgoogle.com This crystallization step effectively separates the bulk of the cesium from more soluble alums of other alkali metals that may be present, such as those of rubidium, sodium, and potassium. google.comgoogle.com

Further purification can be achieved by repeated recrystallization from hot water. chemicalbook.com The marked difference in solubility between potassium alum and the alums of cesium and rubidium makes this a satisfactory method for separating potassium. ajsonline.org However, the separation of cesium and rubidium from each other via fractional crystallization of their alums is less rapid due to their more similar solubilities. ajsonline.org

A subsequent step can involve the thermal decomposition of the mixed alums. For example, a mixed alum containing rubidium and cesium can be calcined at high temperatures (e.g., 900 °C) to decompose them into their respective sulfates, Cs₂SO₄ and Rb₂SO₄. mdpi.com These sulfates can then be dissolved in water for further separation by other techniques like solvent extraction. mdpi.com

Below is a table summarizing the general principle of alkali metal alum solubility which underpins the co-crystallization and separation process.

| Compound | Relative Solubility in Water | Role in Separation |

| This compound (Cesium Alum) | Very Low | Precipitates first, enabling separation from other alkali metals. youtube.comdtic.mil |

| Aluminum Rubidium Sulfate (Rubidium Alum) | Low | Less soluble than potassium alum, but more soluble than cesium alum. youtube.comajsonline.org |

| Aluminum Potassium Sulfate (Potassium Alum) | Moderate | Remains in the mother liquor during the initial crystallization of cesium and rubidium alums. dtic.milajsonline.org |

| Aluminum Sodium Sulfate (Sodium Alum) | High | Significantly more soluble than potassium, rubidium, and cesium alums. youtube.com |

This table provides a qualitative comparison of solubilities, which can vary with temperature.

Following the initial separation via crystallization of this compound, solvent extraction is a highly effective method for the final purification of cesium. The crystallized cesium alum is often redissolved, and the cesium is then selectively extracted from the aqueous solution into an organic phase.

One common approach involves converting the cesium alum to a different cesium salt that is more amenable to solvent extraction. For instance, the cesium alum can be redissolved and reacted with an alkaline earth metal hydroxide, such as barium hydroxide or calcium hydroxide, to precipitate aluminum hydroxide and the sulfate as barium or calcium sulfate. google.comgoogle.com This leaves cesium sulfate in the solution, which can then be processed. google.com

A variety of extractants have been studied for the selective extraction of cesium. Phenolic extractants like 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP) have proven effective for separating cesium and rubidium from solutions with high concentrations of other alkali metals. mdpi.com The process parameters, such as the concentrations of the extractant and sodium hydroxide, the organic-to-aqueous phase ratio, and contact time, are optimized to achieve high extraction rates for cesium and rubidium while minimizing the co-extraction of potassium. mdpi.com

The table below presents typical findings from a solvent extraction process for cesium and rubidium using t-BAMBP after initial separation stages that could involve alum crystallization.

| Parameter | Condition | Extraction Rate (%) | Co-extracted Potassium (%) |

| NaOH Concentration | 0.5 mol/L | Cs: 99.81, Rb: 98.09 | 19.31 |

| t-BAMBP Concentration | 1 mol/L (in sulfonated kerosene) | ||

| Organic/Aqueous Ratio | 3:1 | ||

| Contact Time | 1 min |

Data synthesized from a multi-stage countercurrent extraction process described in the literature. mdpi.com

After extraction, the loaded organic phase is typically scrubbed to remove co-extracted impurities. For instance, scrubbing with deionized water can remove a significant portion of the co-extracted potassium. mdpi.com Finally, the cesium and rubidium are stripped from the organic phase back into an aqueous solution using an acid, such as hydrochloric acid, from which high-purity cesium compounds can be recovered. mdpi.com

Q & A

Basic: What are the established methods for synthesizing and characterizing aluminum cesium sulfate?

To synthesize this compound, precipitation using alum-based methods is common. For example, aluminum sulfate can react with cesium salts under controlled pH and temperature to form the double salt. Purification leverages its low solubility compared to other alkali metal sulfates . Characterization requires:

- X-ray diffraction (XRD): Compare interplanar spacings and intensity patterns (e.g., cubic structures with indices such as 4.45 Å, 3.14 Å) to reference data .

- Gravimetric analysis: Quantify sulfate content via precipitation with barium chloride, following protocols similar to those used for aluminum potassium sulfate .

- Spectroscopic methods: Use inductively coupled plasma (ICP) or atomic absorption spectroscopy to confirm Al³⁺ and Cs⁺ ratios.

Basic: How is this compound utilized in cesium purification from complex matrices?

The compound’s low solubility in aqueous systems makes it ideal for selective cesium recovery. For instance:

- Alum precipitation: Add aluminum sulfate to cesium-rich solutions at pH < 2.5 and 80–90°C to precipitate cesium as the double salt, achieving a decontamination factor (DF) suitable for industrial separation .

- Impurity control: Spectrographic analysis (e.g., detecting 0.01–0.1% Ni or Fe impurities) ensures purity during crystallization .

Advanced: How can researchers optimize cesium extraction efficiency using aluminum sulfate in mixed-ion systems?

Key parameters include:

- pH modulation: Adjust to 2.5–3.5 to minimize competing ions (e.g., K⁺, Rb⁺) while maximizing Cs⁺ binding to sulfate .

- Dosage ratios: A 1:1.5 molar ratio of Al₂(SO₄)₃ to Cs⁺ enhances precipitation yield (>90%) .

- Phase separation: Use organic solvents (e.g., sulfonated kerosene with t-BAMBP) to reduce co-precipitation of Rb⁺ or K⁺ .

Validate results via ICP-MS and cross-check with thermodynamic solubility models.

Advanced: How to resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from:

- Impurity effects: Trace elements (e.g., Ca²⁺, Fe³⁺) alter solubility. Use high-purity reagents (>99.9%) and characterize impurities via XRD/ICP .

- Temperature dependence: Measure solubility at fixed temperatures (e.g., 25°C vs. 80°C) and document ionic strength .

- Analytical validation: Cross-validate gravimetric data with conductivity or ion chromatography .

Advanced: What experimental designs are recommended for studying this compound’s thermal stability?

- Thermogravimetric analysis (TGA): Heat samples at 5°C/min under inert gas to track dehydration and sulfate decomposition (e.g., mass loss at 100–300°C).

- Differential scanning calorimetry (DSC): Identify phase transitions (e.g., cubic-to-amorphous) at elevated temperatures .

- In situ XRD: Monitor structural changes during heating to correlate thermal events with lattice rearrangements .

Advanced: How to address challenges in scaling up this compound synthesis for high-purity applications?

- Crystallization control: Optimize cooling rates (e.g., 0.5°C/hr) to minimize defects and enhance crystal size uniformity .

- Washing protocols: Use ethanol-water mixtures to remove residual sulfate ions without dissolving the product .

- Quality assurance: Implement batch testing for trace metals (e.g., <0.001% Fe via ICP-OES) and validate purity with Rietveld refinement of XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products